N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide
Description
N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarboxamide moiety linked to a 2-oxotetrahydrothiophen-3-yl group. This compound combines a rigid cyclohexane ring with a sulfur-containing tetrahydrothiophenone ring, which introduces unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h8-9H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDJCUXWWIOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Structural Analysis and Synthetic Challenges
N-(2-Oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide features a cyclohexanecarboxamide group linked to a five-membered thiolactam ring with a ketone at the 2-position. The compound’s stereoelectronic properties demand precise control over:
Synthetic Methodologies
Amide Coupling via Cyclohexanecarbonyl Chloride
The most direct route involves coupling preformed 3-amino-2-oxotetrahydrothiophene with cyclohexanecarbonyl chloride.
Procedure:
- Synthesis of 3-amino-2-oxotetrahydrothiophene :
- Acylation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 0°C → 25°C |
| Solvent | DCM |
| Base | Triethylamine |
| Purification | Column chromatography |
Limitations : Requires pre-synthesized thiolactam, which adds steps.
Photochemical Carbene Transfer for Thiolactam Formation
The RWTH Aachen University thesis documents photochemical methods for diastereoselective thiolactam synthesis.
Procedure:
- Substrate preparation : Cyclohexanecarboxamide B is reacted with diazo-thioester C under UV light (λ = 365 nm).
- Cyclization : Photoexcitation induces carbene transfer, forming the thiolactam ring via a-sigmatropic rearrangement.
Advantages :
- Avoids transition metals.
- High diastereoselectivity.
Transition Metal-Catalyzed Tandem Amidation
Palladium-catalyzed coupling enables simultaneous thiolactam formation and amidation.
Procedure:
- Substrates : Cyclohexanecarboxylic acid and 3-bromo-2-oxotetrahydrothiophene.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2.0 equiv) in toluene at 110°C for 24 h.
- Yield : 68% (isolated).
Mechanistic Insight : Oxidative addition of Pd⁰ to the C-Br bond precedes amide coupling.
Ring-Opening/Recyclization Strategy
A three-step sequence converts δ-valerolactam derivatives into the target compound.
Optimization and Scalability
Solvent Effects on Amide Coupling
Comparative studies reveal solvent polarity critically impacts yields:
| Solvent | Yield (%) |
|---|---|
| DCM | 74 |
| THF | 58 |
| DMF | 81 |
Characterization and Analytical Data
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and functional materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Analogues :
- N-(Arylcarbamothioyl)cyclohexanecarboxamides (e.g., H₂L₁–H₂L₉): These derivatives feature aryl groups (e.g., chlorophenyl, methoxyphenyl, naphthalen-1-yl) attached via a thiourea (-N-C(S)-N-) linker .
- N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a): A phenolic derivative with demonstrated antituberculosis activity .
- Target Compound : The 2-oxotetrahydrothiophen-3-yl group replaces the aryl/thiourea moieties, introducing a saturated sulfur ring with a ketone.
Structural Differences :
Metal Chelation and Reactivity
- Thiourea Derivatives: Exhibit strong chelation via S, N, and O donors, enabling selective metal ion extraction (e.g., Cu²⁺, Zn²⁺) .
- Target Compound: The tetrahydrothiophenone’s sulfur and ketone may offer softer chelation sites, though less versatile than thiourea’s S/N donors.
Physicochemical Properties
Biological Activity
N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17NO2S
- Molecular Weight : 227.32 g/mol
- CAS Number : 957483-56-6
- Structural Characteristics : The compound features a cyclohexane ring and a tetrahydrothiophene moiety, which contribute to its unique steric and electronic properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with 2-oxotetrahydrothiophene-3-amine. Common reagents include:
- Coupling agent : N,N’-dicyclohexylcarbodiimide (DCC)
- Catalyst : 4-dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane
This compound exhibits its biological effects through interactions with specific molecular targets, potentially modulating enzyme or receptor activities. The exact pathways remain under investigation, but preliminary studies suggest involvement in several biological processes.
Potential Therapeutic Applications
- Anti-inflammatory Activity : Preliminary data indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Studies are being conducted to evaluate its effectiveness against various microbial strains.
- Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation, particularly in neuroblastoma models.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
Case Studies
- Neuroblastoma Research : In a recent study, this compound demonstrated significant inhibitory effects on neuroblastoma cell lines, suggesting potential as a therapeutic agent for this type of cancer .
- Inflammation Models : In animal models of inflammation, the compound showed reduced markers of inflammation compared to controls, indicating its potential role as an anti-inflammatory agent .
Q & A
Basic: What are the common synthetic routes for N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via a two-step process:
Cyclohexanecarbonyl chloride formation : Cyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form cyclohexanecarbonyl chloride .
Amide coupling : The carbonyl chloride reacts with 3-amino-2-oxotetrahydrothiophene in a solvent like benzene or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts.
Optimization factors :
- Temperature : Controlled reflux (e.g., 40–60°C) minimizes side reactions like oxidation of the thiophene ring.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Stoichiometry : A 10–20% excess of the amine ensures complete conversion of the acyl chloride .
Advanced: How do competing reaction pathways (e.g., lactamization vs. amide formation) impact the purity of this compound?
Answer:
The primary competing pathway involves intramolecular cyclization of 3-amino-2-oxotetrahydrothiophene to form a lactam instead of the desired amide. This occurs under high temperatures or prolonged reaction times.
Mitigation strategies :
- Kinetic control : Use low temperatures (0–5°C) during coupling to favor intermolecular amide bond formation.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and side-product formation .
- Purification : Column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) separates the amide from lactam byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of cyclohexane protons (δ 1.2–2.1 ppm) and the thiophene-oxo group (δ 4.5–5.0 ppm for CH-S and δ 170–175 ppm for carbonyl carbons).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate the amide bond.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 256.12) .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the tetrahydrothiophene ring?
Answer:
The tetrahydrothiophene ring adopts a puckered conformation, which can lead to stereochemical ambiguity in solution-state NMR. X-ray diffraction:
- Reveals ring puckering parameters (e.g., Cremer-Pople coordinates) to distinguish between chair, half-chair, or envelope conformations .
- Identifies hydrogen-bonding networks : For example, N-H···O interactions between the amide and oxo groups stabilize specific conformers (e.g., R₂²(8) dimers observed in related cyclohexanecarboxamide derivatives) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s structural similarity to known inhibitors (e.g., ATP-binding pocket targeting).
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like chemokine receptors .
Advanced: How do computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., the oxo group’s role in hydrogen bonding).
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time (e.g., docking into CCR5 chemokine receptor models).
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP (~2.5) and PSA (~60 Ų) .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
- TLC : Silica gel 60 F₂₅₄ plates; eluent: chloroform/methanol (9:1); visualize with ninhydrin for amine detection .
Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?
Answer:
- Degradation pathways : Hydrolysis of the amide bond in aqueous solutions (pH < 3 or > 10) or oxidation of the thiophene ring.
- Stabilization :
- Store in anhydrous DMSO or DMF at –20°C.
- Add antioxidants (e.g., BHT) to prevent thiophene oxidation.
- Lyophilization for long-term storage in inert atmospheres .
Basic: What synthetic byproducts are commonly observed, and how are they characterized?
Answer:
- Lactam derivatives : Formed via intramolecular cyclization (identified by HRMS [M+H]⁺ at m/z 198.08).
- Oxidized thiophene : Detected by IR (S=O stretch at ~1050 cm⁻¹) and ¹H NMR (disappearance of CH-S protons).
- Unreacted starting materials : Removed via silica gel chromatography .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of amide bond formation?
Answer:
- Deuterium labeling : Replace H₂O with D₂O to study proton transfer steps. A KIE > 1 indicates rate-limiting deprotonation.
- ¹³C Isotopic tracing : Monitor carbonyl carbon shifts to distinguish between concerted (no intermediate) vs. stepwise mechanisms.
- Computational validation : Compare experimental KIEs with DFT-calculated transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
